(2S)-2-amino-3,3,3-trifluoropropan-1-ol
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Overview
Description
(2S)-2-amino-3,3,3-trifluoropropan-1-ol is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3,3-trifluoropropan-1-ol typically involves the use of fluorinated precursors and amination reactions. One common method includes the reaction of trifluoroacetaldehyde with ammonia or an amine source under controlled conditions to yield the desired product. The reaction conditions often require careful temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3,3,3-trifluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as hydroxide ions or amines under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various fluorinated amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-amino-3,3,3-trifluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2S)-2-amino-3,3,3-trifluoropropan-1-ol exerts its effects involves interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-threonine: An amino acid with a similar backbone but different functional groups.
(2S,4R)-perfluoro-tert-butyl 4-hydroxyproline: A fluorinated amino acid derivative with distinct structural features.
Uniqueness
(2S)-2-amino-3,3,3-trifluoropropan-1-ol is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications requiring enhanced metabolic stability and interaction with hydrophobic environments.
Properties
IUPAC Name |
(2S)-2-amino-3,3,3-trifluoropropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2/t2-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTSVIYDHWMNGL-REOHCLBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(F)(F)F)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712411 |
Source
|
Record name | (2S)-2-Amino-3,3,3-trifluoropropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20712411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561323-79-3 |
Source
|
Record name | (2S)-2-Amino-3,3,3-trifluoropropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20712411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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